6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
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Overview
Description
6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Benzylation: Introduction of the benzyl group can be done using benzyl halides under basic conditions.
Oxidation: The final step may involve oxidation to form the dione structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the dione structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Indenoisoquinolines: A class of compounds with similar core structures.
Benzylisoquinolines: Compounds with a benzyl group attached to an isoquinoline core.
Uniqueness
6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
81721-80-4 |
---|---|
Molecular Formula |
C23H15NO2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-benzylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C23H15NO2/c25-22-18-12-6-5-11-17(18)21-20(22)16-10-4-7-13-19(16)23(26)24(21)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
CVVPLIBSSHGDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
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